molecular formula C11H14 B12737659 4-ethyl-2,3-dihydro-1H-indene CAS No. 66256-38-0

4-ethyl-2,3-dihydro-1H-indene

Cat. No.: B12737659
CAS No.: 66256-38-0
M. Wt: 146.23 g/mol
InChI Key: PAWMNDYOLLAFFK-UHFFFAOYSA-N
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Description

4-ethyl-2,3-dihydro-1H-indene is an organic compound belonging to the indane family. Indanes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of an ethyl group attached to the fourth carbon of the indane structure. It is a colorless liquid hydrocarbon and is typically used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

In industrial settings, this compound can be produced by the fractional distillation of heavy benzene fractions. The process involves the separation of indane derivatives from coal tar or petroleum sources, followed by hydrogenation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring, such as halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of this compound-1-one or this compound-1-carboxylic acid.

    Reduction: Formation of more saturated hydrocarbons such as 4-ethyl-2,3-dihydro-1H-indane.

    Substitution: Formation of halogenated derivatives like this compound-5-bromide.

Scientific Research Applications

4-ethyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a solvent in organic synthesis

Mechanism of Action

The mechanism of action of 4-ethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene: Lacks the ethyl group at the fourth position.

    4-methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl group at the fourth position.

    1-methylindane: Methyl group attached to the five-carbon ring.

Uniqueness

4-ethyl-2,3-dihydro-1H-indene is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as boiling point and solubility, as well as its interactions with other molecules .

Properties

CAS No.

66256-38-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

4-ethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-2-9-5-3-6-10-7-4-8-11(9)10/h3,5-6H,2,4,7-8H2,1H3

InChI Key

PAWMNDYOLLAFFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1CCC2

Origin of Product

United States

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